molecular formula C7H10O2 B582963 p-Cresol hydrate CAS No. 144255-42-5

p-Cresol hydrate

Cat. No.: B582963
CAS No.: 144255-42-5
M. Wt: 126.155
InChI Key: ZDBPCZHKDJAVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Cresol hydrate: , also known as 4-methylphenol hydrate, is an organic compound with the chemical formula C₇H₈O·H₂O. It is a derivative of phenol, where a methyl group is substituted at the para position of the benzene ring. This compound is commonly found in coal tar and is used in various industrial applications, including the synthesis of antioxidants, pharmaceuticals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Oxidation: p-Hydroxybenzaldehyde, p-Benzoquinone.

    Reduction: 4-Methylcyclohexanol.

    Substitution: p-Nitrocresol, p-Sulfonic acid derivatives, p-Halocresols.

Comparison with Similar Compounds

  • o-Cresol (2-methylphenol)
  • m-Cresol (3-methylphenol)
  • Phenol (hydroxybenzene)

Comparison:

Biological Activity

p-Cresol, also known as 4-methylphenol, is a phenolic compound that exhibits significant biological activity. It is a natural product found in various sources, including food, crude oil, and coal tar. p-Cresol hydrate specifically refers to its hydrated form, which may influence its biological properties. This article reviews the biological activities of this compound, focusing on its anti-inflammatory properties, metabolic pathways, and implications in health and disease.

p-Cresol has the chemical formula C7_7H8_8O and is characterized by a hydroxyl group (-OH) attached to a methyl-substituted benzene ring. Its structure allows it to participate in various biochemical reactions, influencing its biological activity.

1. Anti-inflammatory Effects

Research indicates that p-cresol exhibits anti-inflammatory properties, particularly when dimerized. In studies involving RAW264.7 cells, p-cresol dimer showed potent inhibition of lipopolysaccharide (LPS)-induced cyclooxygenase-2 (Cox2) expression and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation at concentrations as low as 10510^{-5} M. In contrast, the monomeric form of p-cresol demonstrated weaker activity .

CompoundConcentration (M)Cox2 InhibitionNF-κB Activation
p-Cresol Dimer10510^{-5}HighHigh
p-Cresol10510^{-5}ModerateLow
BHA10410^{-4}NoneNone

The dimerization process enhances the electronegativity and overall anti-inflammatory activity of p-cresol .

2. Metabolism and Toxicity

p-Cresol is a significant end-product of protein metabolism and is known to accumulate in individuals with renal failure due to impaired clearance. It binds strongly to plasma proteins (up to 100% under normal conditions), which affects its bioavailability and potential toxicity . Elevated levels of free p-cresol have been associated with various health issues, including inflammation and toxicity in renal patients.

In vitro studies have shown that p-cresol can inhibit polymorphonuclear leukocyte responses, suggesting its role in modulating immune responses . Moreover, it has been observed that conjugation with sulfate or glucuronide reduces its lipophilicity and mitigates its toxic effects.

3. Impact on Cellular Functions

Studies have demonstrated that p-cresol influences several cellular functions:

  • Cell Growth : In hepatocyte cultures, p-cresol increased aluminum uptake dose-dependently while decreasing cell growth and increasing AST release .
  • Macrophage Activity : It inhibits the release of platelet-activating factor from rat peritoneal macrophages, indicating an immunomodulatory effect .

Case Studies

Several case studies have explored the implications of elevated p-cresol levels in clinical settings:

  • Case Study 1 : In patients undergoing hemodialysis, elevated serum levels of p-cresol were correlated with inflammatory markers. The administration of oral sorbents like AST-120 was shown to reduce serum p-cresol levels effectively .
  • Case Study 2 : A cohort study involving chronic kidney disease patients revealed that increased dietary protein intake led to higher urinary excretion of p-cresol, underscoring its role as a biomarker for protein metabolism and renal function .

Properties

IUPAC Name

4-methylphenol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBPCZHKDJAVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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